2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-17-9-5-2-6-14(17)12-29-20-10-18(21-13-22-20)23-19(27)11-26-16-8-4-3-7-15(16)24-25-26/h2-10,13H,11-12H2,1H3,(H,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWPJXYFSKVXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, under acidic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative.
Coupling of the benzo[d][1,2,3]triazole and pyrimidine rings: This step involves the formation of an acetamide bridge between the two rings, typically using an acylation reaction with an appropriate acylating agent.
Introduction of the methoxybenzyl group: The final step involves the attachment of the methoxybenzyl group to the pyrimidine ring, which can be achieved through an etherification reaction using a methoxybenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may exhibit pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzotriazole-pyrimidine scaffold distinguishes it from structurally related acetamides:
- Benzimidazole-Pyrazole Analogs: Compounds like N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide () replace benzotriazole with benzimidazole and pyrazole groups.
- Benzothiazole-Indole Derivatives : 2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide () features a benzothiazole-indole system, which may confer distinct electronic properties compared to the benzotriazole-pyrimidine framework .
Substituent Effects
The 2-methoxyphenylmethoxy group on the pyrimidine ring is critical for solubility and intermolecular interactions. Similar substituents in N-(4,6-dimethoxypyrimidin-2-yl) derivatives () demonstrate that methoxy groups enhance crystallinity and influence molecular packing via π-π stacking or hydrogen bonding .
Spectroscopic and Crystallographic Characterization
- 1H NMR and Mass Spectrometry : Consistent with analogs (), the target compound’s structure would be confirmed via characteristic peaks for benzotriazole (aromatic protons), pyrimidine (C-H coupling), and methoxy groups .
- Crystallography : While crystal data for the target compound are unavailable, related acetamides () exhibit planar pyrimidine rings and intermolecular hydrogen bonds involving acetamide NH groups, suggesting similar packing motifs . Tools like SHELX and WinGX () are standard for such analyses .
Comparative Data Table
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is a benzotriazole derivative that has garnered attention in various biomedical research contexts. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzotriazole moiety, which is known for its diverse biological activities, and a pyrimidine ring that may contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various benzotriazole compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against E. coli, suggesting potent antibacterial activity .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 15a | Bacillus subtilis | 12.5 |
| 15d | E. coli | 6.25 |
| 16h | Staphylococcus aureus | 6.25 |
The mechanism by which benzotriazole derivatives exert their antimicrobial effects is thought to involve disruption of bacterial cell walls and interference with metabolic pathways. The presence of hydrophobic groups enhances membrane permeability, allowing the compounds to penetrate bacterial cells more effectively .
Antifungal Activity
In addition to antibacterial properties, benzotriazole derivatives have shown antifungal activity. For instance, compounds containing the benzotriazole ring demonstrated MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans and other fungal strains . This suggests a broad spectrum of activity that could be leveraged in clinical settings.
Table 2: Antifungal Activity of Selected Compounds
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 16e | Candida neoformans | 12.5 |
| 16f | Candida albicans | 6.25 |
Case Studies and Research Findings
Several studies have explored the efficacy of benzotriazole derivatives in various biological assays:
- Antimicrobial Efficacy : A series of studies highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ciprofloxacin in specific assays .
- In Vitro Studies : In vitro experiments demonstrated that certain compounds could inhibit the growth of pathogenic fungi at concentrations significantly lower than those required for conventional antifungal agents .
- Structure-Activity Relationship (SAR) : SAR analysis has indicated that modifications to the benzotriazole and pyrimidine rings can enhance biological activity. For instance, substituents like methoxy or halogen groups have been linked to increased potency against microbial strains .
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured?
Synthesis typically involves multi-step reactions: (1) coupling the benzotriazole moiety to the pyrimidine core, (2) introducing the 2-methoxyphenylmethoxy group via nucleophilic substitution, and (3) forming the acetamide linkage. Reaction conditions (e.g., anhydrous solvents, controlled pH) and catalysts (e.g., sodium hydride) are critical for yield optimization . Purification methods like column chromatography and recrystallization are used, followed by characterization via NMR (to confirm aromatic protons and acetamide groups) and mass spectrometry (to verify molecular weight) .
Q. How is the compound structurally characterized to confirm its identity?
Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., benzotriazole protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm). Infrared (IR) spectroscopy confirms functional groups like amide C=O (~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula .
Q. What solvents and catalysts are commonly used in its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions. Catalysts like potassium carbonate or sodium hydride facilitate deprotonation in amide bond formation. Ethanol or methanol is often used for recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during acetamide coupling?
Systematic Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). For example, maintaining temperatures below 60°C prevents decomposition of heat-sensitive intermediates . Computational reaction path searches (via density functional theory) predict energy barriers and guide solvent/catalyst selection .
Q. How should contradictions in reported biological activity data be resolved?
Contradictions may arise from impurity profiles or assay variability. Validate compound purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., cell line passage number, incubation time). Compare results with structurally analogous compounds (e.g., pyrido-pyrimidine derivatives with similar substituents) to identify structure-activity trends .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., molecular docking) predict binding affinities to target proteins (e.g., kinases). Molecular dynamics simulations assess stability of ligand-receptor complexes. Substituent effects (e.g., electron-withdrawing groups on the benzotriazole ring) can be modeled to prioritize synthetic targets .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
Synthesize derivatives with systematic substitutions (e.g., varying methoxy positions, replacing benzotriazole with imidazole). Test in vitro bioactivity (e.g., IC₅₀ in kinase inhibition assays) and correlate with electronic (Hammett constants) or steric (molecular volume) parameters. Principal Component Analysis (PCA) can identify dominant structural drivers of activity .
Q. How can in vitro models be selected for initial pharmacological screening?
Prioritize disease-relevant cell lines (e.g., HCT-116 for anticancer activity) and enzyme targets (e.g., PARP-1 for DNA repair inhibition). Use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) for high-throughput screening. Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Q. What strategies mitigate decomposition during scale-up synthesis?
Employ continuous-flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate stability. Replace lab-scale solvents with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability .
Q. How do structural features like the methoxyphenyl group influence pharmacokinetics?
The methoxyphenyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability. However, metabolic stability can be assessed via liver microsome assays (e.g., human CYP450 isoforms). Modifying the methoxy position (e.g., para to ortho) alters metabolic pathways, as shown in analogous pyrido-pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
